molecular formula C36H38N2O2 B1584085 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]- CAS No. 32724-62-2

9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-

Cat. No. B1584085
CAS RN: 32724-62-2
M. Wt: 530.7 g/mol
InChI Key: IBABXJRXGSAJLQ-UHFFFAOYSA-N
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Description

“9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-”, also known as Solvent Blue 97, is a solvent soluble dye for plastics . It has high heat stability, good lightfastness, and weather resistance, high color strength, and outstanding brilliance .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-” are as follows :

Scientific Research Applications

Antineoplastic Properties

9,10-Anthracenedione derivatives, such as 1,4-dihydroxy-5,8-bis(((2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione, have shown notable antineoplastic (anti-cancer) properties. These compounds have been found to be effective against various types of leukemias and solid tumors in mice. The efficacy and therapeutic index of these derivatives often surpass those of traditional chemotherapy agents like adriamycin and cyclophosphamide (Murdock et al., 1979). Additionally, compounds like 1,4-bis[(2-aminoethyl)amino]-9,10-anthracenedione have demonstrated cytotoxicity comparable to established antineoplastic agents in vitro (Stefańska et al., 1991).

Interaction with DNA

These derivatives interact with DNA in a manner that impacts cell survival and cell cycle progression. Research shows that compounds like 9,10-Anthracenedione, 1,4-bis[(2-[(2-hydroxyethyl)amino]-ethyl)amino]-diacetate, can alter the cell cycle kinetics, particularly blocking the G2-M phases, in various cultured mammalian cells (Evenson et al., 1979). The binding of these compounds to DNA has been studied using fluorescence polarization, indicating their potential for therapeutic applications (Roboz et al., 1982).

Immunomodulatory Effects

Some studies have highlighted the potential of anthraquinones, including 9,10-Anthracenedione derivatives, in modulating immune responses. These compounds have been evaluated for their ability to inhibit the induction of cytolytic T-lymphocytes and the production of antibodies, suggesting their applicability in treatments for autoimmune diseases and organ transplantation (Wang et al., 1987).

Genotoxicity Studies

Research has also been conducted to understand the genotoxic effects of these derivatives. Comparative studies have been performed to assess the genetic toxicities of different anthracenedione drugs, which have implications for their use and safety profiles in clinical settings (Au et al., 1981).

Synthesis and Chemical Analysis

Several studies have focused on the synthesis of different anthracenedione derivatives, exploring the relationship between their chemical structures and biological activities. For example, the synthesis of compounds like 2,6-Bis(p-aminophenylazo)-9,10-anthracenedione has been reported, providing insights into the potential for developing novel anticancer agents (Gao Jian-rong, 2006).

Novel Applications in Fungal and Microbial Control

Research has shown that derivatives like 1,4-Bis-(2,3-epoxypropylamino)-9,10-anthracenedione have potent antifungal, antimicrobial, and plant growth regulatory activities. These compounds have been effective against several strains of fungi, bacteria, and algae, indicating their potential in agricultural and environmental applications (Lidert et al., 1997).

Safety And Hazards

When handling “9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-”, it should be kept away from fire and high-temperature environments, and avoid contact with strong oxidizers . During use, appropriate personal protective equipment, such as gloves, glasses, and respiratory protection devices, should be worn . If skin contact or inhalation occurs, it should be immediately rinsed with clean water and seek medical help .

properties

IUPAC Name

1,4-bis(2,6-diethyl-4-methylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O2/c1-7-23-17-21(5)18-24(8-2)33(23)37-29-15-16-30(38-34-25(9-3)19-22(6)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBABXJRXGSAJLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)C)CC)C(=O)C5=CC=CC=C5C3=O)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5067710
Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-

CAS RN

32724-62-2, 61969-44-6
Record name 1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32724-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Bis(2,6-diethyl-4-toluidino)anthraquinone
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5067710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.511
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Record name 9,10-Anthracenedione, 1,4-bis[(2,6-diethyl-4-methylphenyl)amino]
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-BIS(2,6-DIETHYL-4-TOLUIDINO)ANTHRAQUINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Menger, K Wiberg, E Eriksson, M Forsberg, D Malnes… - 2022 - diva-portal.org
Syftet med den här studien var att studera förekomst av persistenta, mobila organiska miljöföroreningar (PMOC) i svensk vattenmiljö med fokus på risk för förorening av dricksvatten. …
Number of citations: 0 www.diva-portal.org

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